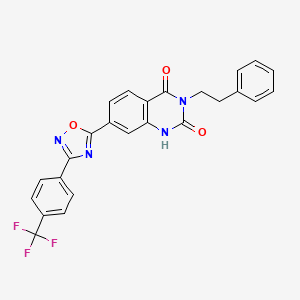
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the cyclohexyl group and the phenylpropylamine moiety. Common reagents used in these steps include cyclohexylamine, phenylpropylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone core or the side chains.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinazolinone core. It could be investigated for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicine, derivatives of this compound could be developed as drug candidates. The presence of the quinazolinone core and the phenylpropylamine moiety suggests potential interactions with biological targets, making it a promising scaffold for drug discovery.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its structural complexity and potential reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites, inhibiting or modulating the activity of these targets. Additionally, the phenylpropylamine moiety could interact with neurotransmitter receptors, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit comparable biological activities.
Cyclohexylamines: Compounds like N-cyclohexyl-2-pyrrolidone have a cyclohexyl group and may be used in similar synthetic applications.
Phenylpropylamines: Compounds such as amphetamine contain a phenylpropylamine moiety and are known for their biological activity.
Uniqueness
N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is unique due to the combination of its structural features, including the quinazolinone core, cyclohexyl group, and phenylpropylamine moiety. This combination may result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H38N4O4 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35) |
InChI Key |
XJXFWVVUZAYMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11275476.png)
![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11275483.png)


![3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11275506.png)
![Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11275509.png)


![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11275514.png)
